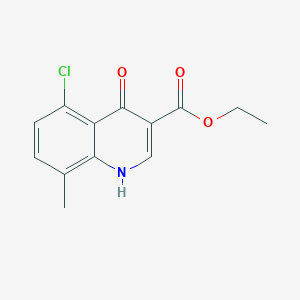
(1-Adamantylthio)acetic acid
Vue d'ensemble
Description
“(1-Adamantylthio)acetic acid” is a chemical compound with the CAS Number: 95769-28-1 and a linear formula of C12H18O2S . The IUPAC name for this compound is (1-adamantylsulfanyl)acetic acid .
Molecular Structure Analysis
The molecular structure of “(1-Adamantylthio)acetic acid” is represented by the InChI code: 1S/C12H18O2S/c13-11(14)7-15-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,13,14) . The molecular weight of this compound is 226.34 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-Adamantylthio)acetic acid” include a molecular weight of 226.34 . The compound has a linear formula of C12H18O2S .Applications De Recherche Scientifique
Synthesis of Adamantane Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : Adamantane derivatives, including “(1-Adamantylthio)acetic acid”, are of significant interest in organic chemistry due to their high reactivity. This reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
- Results or Outcomes : The synthesis of adamantane derivatives has led to the development of new materials based on natural and synthetic nanodiamonds .
Synthesis of Sterically Hindered Ketene
- Scientific Field : Organic Chemistry
- Summary of Application : “(1-Adamantylthio)acetic acid” can be used to synthesize sterically hindered 1-adamantyl(1-adamantylacetyl)ketene .
- Methods of Application : “(1-Adamantylthio)acetic acid” can autoacylate in trifluoroacetic anhydride in the presence of trifluoromethanesulfonic acid as a catalyst .
- Results or Outcomes : This technique can be used to synthesize sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .
Synthesis of High-Energy Fuels and Oils
- Scientific Field : Energy Science
- Summary of Application : Adamantane derivatives, including “(1-Adamantylthio)acetic acid”, can be used in the synthesis of high-energy fuels and oils .
- Methods of Application : The specific methods of application in this field are not detailed in the available literature .
- Results or Outcomes : The development of high-energy fuels and oils could potentially lead to more efficient energy production .
Synthesis of Bioactive Compounds
- Scientific Field : Medicinal Chemistry
- Summary of Application : “(1-Adamantylthio)acetic acid” can be used in the synthesis of bioactive compounds .
- Methods of Application : The specific methods of application in this field are not detailed in the available literature .
- Results or Outcomes : The synthesis of bioactive compounds could potentially lead to the development of new pharmaceuticals .
Antimicrobial Activity
- Scientific Field : Microbiology
- Summary of Application : Certain adamantylthio derivatives have shown antimicrobial activity .
- Methods of Application : The specific methods of application in this field are not detailed in the available literature .
- Results or Outcomes : For example, 1-acetyl-2-(1-adamantylthio)-3,4-diacetoxy-1,2,3,4-tetrahydropyridine has been found to inhibit the growth of Streptococcus pyogenes and Moraxella catarrhalis with a minimum inhibitory concentration (MIC) of 32 μg/mL .
Synthesis of Dicarboxylate
- Scientific Field : Organic Chemistry
- Summary of Application : “(1-Adamantylthio)acetic acid” can be used as a starting material in the synthesis of dicarboxylate .
- Methods of Application : The specific methods of application in this field are not detailed in the available literature .
- Results or Outcomes : The dicarboxylate was formed in a yield of 57% .
Propriétés
IUPAC Name |
2-(1-adamantylsulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2S/c13-11(14)7-15-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZIQLZIXCFDQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353558 | |
| Record name | (Adamantan-1-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Adamantylthio)acetic acid | |
CAS RN |
95769-28-1 | |
| Record name | (Adamantan-1-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B187701.png)


![5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol](/img/structure/B187704.png)








